DOPE-PEG-Fluor 647,MW 2000

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C82H127N4Na4O24PS4 |

|---|---|

Molecular Weight |

1804.1 g/mol |

IUPAC Name |

tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C82H131N4O24PS4.4Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-47-78(88)107-66-68(110-79(89)48-40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)67-109-111(91,92)108-59-55-84-80(90)106-61-60-105-58-54-83-77(87)46-38-35-41-53-82(5)72-65-70(115(102,103)104)50-52-74(72)86(57-43-63-113(96,97)98)76(82)45-37-34-36-44-75-81(3,4)71-64-69(114(99,100)101)49-51-73(71)85(75)56-42-62-112(93,94)95;;;;/h20-23,34,36-37,44-45,49-52,64-65,68H,6-19,24-33,35,38-43,46-48,53-63,66-67H2,1-5H3,(H6-,83,84,87,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104);;;;/q;4*+1/p-4/b22-20-,23-21-;;;;/t68-,82?;;;;/m1..../s1 |

InChI Key |

PNIORCUBUQCXIX-FDEMSGKBSA-J |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC\1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell biology, and in vivo imaging.

Core Concepts and Chemical Properties

DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye (Fluor 647).[1][2][3] This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and visualization.

Key Components:

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is a common component of lipid nanoparticles.[1]

-

PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on the surface of liposomes, increasing their stability and circulation time in the body. This "stealth" property helps to reduce recognition and clearance by the immune system.

-

Fluor 647: A far-red fluorescent dye that enables highly sensitive detection in fluorescence microscopy and in vivo imaging applications.[1]

The conjugation of these components results in a versatile tool for labeling and tracking lipid-based drug delivery systems.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its components.

| Property | Value | Notes |

| Average Molecular Weight (MW) | ~2000 Da | This is an average value for the entire conjugate. |

| Purity | ≥95% | Varies by supplier; should be confirmed with the certificate of analysis. |

| Storage Temperature | -20°C | Recommended for long-term stability. |

| Physical Form | Solid | Typically supplied as a lyophilized powder or film. |

| Component | Property | Value | Notes |

| Fluor 647 | Excitation Maximum (λex) | ~650 nm | Optimal wavelength for exciting the fluorophore. |

| Emission Maximum (λem) | ~670 nm | Wavelength of maximum fluorescence emission. | |

| DOPE-PEG(2000) | Critical Micelle Concentration (CMC) | 10-25 µM (in water) | Concentration at which self-assembly into micelles occurs. The CMC is lower in buffered saline (~0.5-1.5 µM for DSPE-PEG 2000).[4][5][6] |

| Hydrodynamic Radius (Rh) of Micelles | ~15 nm | For DSPE-PEG 2000 micelles in buffered saline.[4] The size can be influenced by concentration and the presence of other lipids.[7][8][9] |

Experimental Protocols

The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.

Preparation of Fluorescent Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

Primary phospholipid (e.g., DSPC, DOPC)

-

Cholesterol

-

DOPE-PEG-Fluor 647 (MW 2000)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1 mol% of the PEG-lipid can be the fluorescently labeled version.[10]

-

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[11]

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

-

Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Pass the liposome (B1194612) suspension through the extruder 11-21 times to ensure a homogenous size distribution.[12]

-

-

Purification (Optional):

-

To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

In Vitro Cellular Imaging

This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.

Materials:

-

Fluorescently labeled liposomes

-

Cultured cells on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

-

-

Liposome Incubation:

-

Dilute the fluorescent liposome suspension in complete cell culture medium to the desired concentration.

-

Remove the existing medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and liposome formulation.

-

-

Washing:

-

After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-adherent liposomes.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., excitation ~650 nm, emission ~670 nm).

-

In Vivo Fluorescence Imaging in a Mouse Model

This protocol describes the systemic administration of fluorescent liposomes and subsequent in vivo imaging.[12][13][14]

Materials:

-

Fluorescently labeled liposomes

-

Animal model (e.g., tumor-bearing mouse)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (IVIS) or similar fluorescence imaging system

Procedure:

-

Liposome Preparation for Injection:

-

Dilute the sterile liposome suspension in sterile saline to the desired concentration for injection. The final injection volume is typically 100-200 µL.

-

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the anesthetized mouse in the imaging chamber of the IVIS system.

-

-

Administration:

-

Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-orbital).[13]

-

-

Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.[15]

-

Use the appropriate excitation and emission filters for Fluor 647.

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs).

-

Image the excised organs to quantify the fluorescence signal in each tissue.[15]

-

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes involving DOPE-PEG-Fluor 647.

References

- 1. DOPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs [mdpi.com]

- 10. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 12. jove.com [jove.com]

- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent liposomes as contrast agents for in vivo optical imaging of edemas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescent lipid conjugate essential for advanced drug delivery systems, bio-imaging, and diagnostic applications.

Core Components and Structure

DOPE-PEG-Fluor 647 is a multifunctional conjugate composed of three key components: a phospholipid anchor (DOPE), a biocompatible spacer (PEG 2000), and a far-red fluorescent dye (Fluor 647).[1][2] This structure allows for its seamless integration into lipid-based nanocarriers, providing both stealth properties and a robust mechanism for fluorescent tracking.

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that serves as a lipid anchor.[1] Its structure is ideal for incorporation into the lipid bilayer of liposomes and other lipid nanoparticles. DOPE is often used as a "helper lipid" due to its tendency to form non-bilayer structures, which can facilitate the endosomal escape of payloads in drug delivery.

-

PEG 2000 (Polyethylene Glycol, MW 2000): A hydrophilic polymer with an average molecular weight of 2000 Daltons.[3] The PEG chain creates a hydrated layer on the surface of nanoparticles, which sterically hinders the binding of opsonin proteins. This "stealth" characteristic reduces clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

-

Fluor 647: A bright and photostable far-red fluorescent dye.[4] Its spectral properties are well-suited for in vivo imaging, as longer wavelengths minimize background autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.[5]

The logical assembly of these components results in a powerful tool for visualizing and quantifying the biodistribution of lipid-based drug delivery vehicles.

Physicochemical and Optical Properties

The combination of its constituent parts gives DOPE-PEG-Fluor 647 a unique set of properties that are critical for its function in experimental systems. All quantitative data is summarized in the tables below.

Structural and Physical Properties

| Property | Value | Source |

| Average Molecular Weight | ~2800 g/mol (PEG MW is ~2000 Da) | [2] |

| Appearance | Pink Solid | - |

| Solubility | Chloroform, DMF, Methanol, Water | [6] |

| Storage Conditions | -20°C, protected from light | [1] |

Optical Properties

The fluorophore component, Fluor 647, is spectrally similar to other popular dyes like Alexa Fluor 647 and Cy5.[4]

| Property | Value | Source |

| Excitation Maximum (Ex) | ~650 nm | [4][7][8] |

| Emission Maximum (Em) | ~665-671 nm | [4][7][8] |

| Molar Extinction Coeff. | ~239,000 M⁻¹cm⁻¹ | [4][8] |

| Quantum Yield (Φ) | ~0.33 | [4] |

| Recommended Laser Lines | 633 nm, 650 nm | [4][9] |

Experimental Protocols and Applications

DOPE-PEG-Fluor 647 is primarily used as a fluorescent tracer in lipid nanoparticle formulations. Its incorporation allows for direct visualization and quantification of nanoparticle delivery, uptake, and biodistribution.

Representative Protocol: Formulation of Fluorescently Labeled Liposomes

This protocol describes a common method for preparing fluorescently labeled small unilamellar vesicles (SUVs) using the lipid film hydration and extrusion technique.

Materials:

-

Primary Lipids (e.g., DSPC, DOPC)

-

Cholesterol

-

DOPE-PEG-Fluor 647 (MW 2000)

-

Chloroform and/or Methanol

-

Hydration Buffer (e.g., PBS, pH 7.4)

-

Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the primary lipids, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:PEG-Lipid), with the fluorescent lipid constituting 0.1-1 mol% of the total lipid content.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the primary lipid.

-

Add the pre-warmed buffer to the lipid film and hydrate (B1144303) for 1 hour with gentle agitation to form multilamellar vesicles (MLVs).[10]

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore-size membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process yields a translucent suspension of unilamellar liposomes with a defined size.[11]

-

-

Purification and Characterization:

-

Remove any unincorporated dye or solutes via size exclusion chromatography or dialysis.

-

Characterize the liposomes for size distribution and zeta potential using Dynamic Light Scattering (DLS).

-

Quantify fluorescence to confirm the incorporation of the DOPE-PEG-Fluor 647 conjugate.

-

Key Applications:

-

In Vivo Imaging: Tracking the biodistribution and tumor accumulation of liposomal drug carriers in animal models.

-

Cellular Uptake Studies: Quantifying the internalization of nanoparticles by specific cell types using flow cytometry or fluorescence microscopy.[12]

-

Pharmacokinetics: Measuring the circulation half-life of lipid nanoparticles by monitoring blood fluorescence levels over time.

-

Formulation Development: Assessing the stability and integrity of different liposome formulations.

References

- 1. DOPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-Polyethylene Glycol-Fluorescein Isothiocyanate - CD BioSustainable [sustainable-bio.com]

- 7. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]

- 8. eurofinsgenomics.com [eurofinsgenomics.com]

- 9. Alexa Fluor 647 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of DOPE-PEG-Fluor 647 Fluorescence: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(carboxy-X-rhodamine), or DOPE-PEG-Fluor 647. This fluorescently labeled lipid has emerged as a critical tool in drug delivery research, cellular imaging, and diagnostics. Its unique structure, combining a phospholipid (DOPE), a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a bright, photostable far-red fluorophore (Fluor 647), enables the precise tracking and quantification of lipid-based nanoparticles both in vitro and in vivo.

Core Principles of DOPE-PEG-Fluor 647

DOPE-PEG-Fluor 647 is a PEGylated phospholipid conjugate.[1] The DOPE component serves as a lipid anchor, allowing for its incorporation into the lipid bilayer of nanoparticles such as liposomes.[1] The PEG spacer provides a hydrophilic shield, which can reduce non-specific protein binding and prolong circulation times in biological systems.[2] The key to its utility lies in the covalently attached Fluor 647, a far-red fluorescent dye.

The fluorescence of the Fluor 647 moiety is governed by the absorption of light at its excitation maximum, which elevates an electron to an excited state. The subsequent return of the electron to its ground state results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence. Fluor 647 is spectrally similar to other well-characterized dyes like Alexa Fluor 647 and Cy5.[3][4] Its far-red emission is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.

Quantitative Data

The photophysical properties of the Fluor 647 dye are crucial for its application in sensitive and quantitative fluorescence-based assays. The following table summarizes key quantitative data for Alexa Fluor 647, which is spectrally analogous to Fluor 647.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | 650-651 nm | [3][5][6] |

| Maximum Emission Wavelength (λem) | 665-672 nm | [3][6][7] |

| Molar Extinction Coefficient (ε) | 239,000 - 270,000 cm⁻¹M⁻¹ | [3][5][6][8] |

| Quantum Yield (Φ) | 0.33 | [3][4] |

| Fluorescence Lifetime (τ) | ~1.0 ns | [7] |

Experimental Protocols

Detailed methodologies are essential for the successful application of DOPE-PEG-Fluor 647 in research. The following sections provide step-by-step protocols for key experiments.

Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of fluorescently labeled unilamellar liposomes incorporating DOPE-PEG-Fluor 647.

Materials:

-

Primary lipids (e.g., DPPC, DOPE, Cholesterol)

-

DOPE-PEG-Fluor 647

-

Chloroform or other suitable organic solvent

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio for creating stable, fluorescently labeled liposomes could be 40% DPPC, 30% DOPE, 30% Cholesterol, and 0.1-1% DOPE-PEG-Fluor 647.[9]

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature (e.g., 50°C).[9]

-

Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[9]

-

Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer (e.g., PBS) to the same temperature as the water bath used for film formation.

-

Add the warm buffer to the round-bottom flask containing the lipid film.[9]

-

Agitate the flask by hand or using a vortex mixer for 30-60 minutes to hydrate (B1144303) the lipid film, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs).[9]

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

-

Heat the extruder to a temperature above the lipid's phase transition temperature.[10]

-

Draw the MLV suspension into a syringe and place it in the extruder.

-

Force the lipid suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles of a defined size.[9][10]

-

-

Storage:

-

Store the resulting liposome suspension at 4°C for short-term use. For long-term storage, appropriate cryoprotectants may be necessary.

-

In Vitro Cell Imaging with Fluorescently Labeled Liposomes

This protocol outlines the procedure for visualizing the uptake of DOPE-PEG-Fluor 647-labeled liposomes by cultured cells using confocal microscopy.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium

-

DOPE-PEG-Fluor 647 labeled liposomes

-

Confocal microscopy dishes or chamber slides

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope with a 633 nm or 635 nm laser line and appropriate emission filters (e.g., 660/20 nm bandpass).[3]

Procedure:

-

Cell Seeding:

-

Seed cells onto confocal dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

-

Allow the cells to adhere and grow for 24 hours in a cell culture incubator.

-

-

Liposome Incubation:

-

Dilute the DOPE-PEG-Fluor 647 labeled liposomes in fresh cell culture medium to the desired concentration.

-

Remove the old medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake.

-

-

Cell Staining and Fixation:

-

Remove the liposome-containing medium and wash the cells three times with PBS to remove any non-internalized liposomes.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) If imaging intracellular structures, permeabilize the cells with a permeabilization buffer for 10 minutes.

-

Stain the cell nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Add a drop of mounting medium to the cells and cover with a coverslip.

-

Image the cells using a confocal microscope. Use a 633 nm or 635 nm laser for excitation of Fluor 647 and collect the emission between approximately 660-700 nm.[11] Use a 405 nm laser for DAPI excitation and collect the emission around 460 nm.

-

In Vivo Imaging of Labeled Liposomes in a Murine Model

This protocol provides a general workflow for non-invasive in vivo imaging to track the biodistribution of DOPE-PEG-Fluor 647 labeled liposomes in mice.

Materials:

-

DOPE-PEG-Fluor 647 labeled liposomes

-

Tumor-bearing mice (or other relevant animal model)

-

In vivo imaging system (IVIS) or similar fluorescence imaging system with appropriate excitation and emission filters for far-red fluorescence.

-

Anesthetic (e.g., isoflurane)

-

Sterile saline

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Acquire a baseline fluorescence image of the mouse before injection to account for any autofluorescence.

-

-

Liposome Administration:

-

Inject a sterile suspension of DOPE-PEG-Fluor 647 labeled liposomes intravenously via the tail vein. The dose will depend on the specific formulation and research question. A typical dose might be around 15 µmoles of phospholipids (B1166683) per kg of body weight.[12]

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse and acquire fluorescence images using the in vivo imaging system.[12]

-

Use an excitation filter around 640 nm and an emission filter around 680 nm.

-

-

Ex Vivo Organ Imaging:

-

At the final time point, euthanize the mouse and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).

-

Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the liposome accumulation in each organ.[12]

-

Visualizations

The following diagrams illustrate the structure of DOPE-PEG-Fluor 647, a typical experimental workflow for its use, and a relevant signaling pathway in the context of cancer drug delivery.

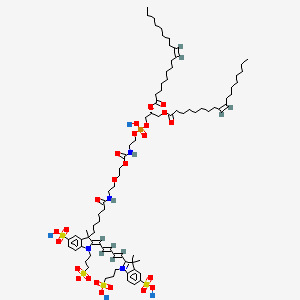

Caption: Molecular structure of DOPE-PEG-Fluor 647.

Caption: Workflow for in vitro cell imaging.

Caption: Targeted liposome delivery to cancer cells.

Application in Studying Cellular Signaling

Fluorescently labeled liposomes, such as those containing DOPE-PEG-Fluor 647, are instrumental in studying cellular signaling pathways, particularly in the context of targeted drug delivery in cancer.[2][13] By incorporating a targeting ligand onto the surface of the liposome, these nanoparticles can be directed to cancer cells that overexpress a specific receptor.[14] The fluorescence of DOPE-PEG-Fluor 647 allows researchers to visualize the binding of the liposomes to the cell surface, their subsequent internalization via endocytosis, and their intracellular trafficking.

Once inside the cell, the liposomes can be designed to release their encapsulated drug in response to specific intracellular stimuli (e.g., low pH in endosomes).[15] The released drug can then interact with its intracellular target, modulating a specific signaling pathway. For instance, a drug that inhibits a pro-survival pathway, such as the PI3K/Akt pathway, can lead to the induction of apoptosis.[16] By correlating the fluorescence signal from the liposomes with downstream cellular events (e.g., changes in protein phosphorylation, induction of apoptosis markers), researchers can gain a deeper understanding of the pharmacodynamics of the delivered therapeutic and its impact on cellular signaling. The ability to track the delivery vehicle and simultaneously assess its therapeutic effect is a powerful tool in the development of novel nanomedicines.[17]

References

- 1. DOPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]

- 2. Applications of liposomes and lipid nanoparticles in cancer therapy: current advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]

- 5. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. kjcls.org [kjcls.org]

- 8. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]

- 9. Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. Dual functionalized liposome-mediated gene delivery across triple co-culture blood brain barrier model and specific in vivo neuronal transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. State of the Art of Stimuli-Responsive Liposomes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid-based nanoparticles for cancer therapies - InsideTx [insidetx.com]

- 17. Lipid-based nanoparticles for cancer therapies - InsideTx [insidetx.com]

An In-Depth Technical Guide to DOPE-PEG-Fluor 647 MW 2000 for Liposome Tracking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(Cyanine 647) (DOPE-PEG-Fluor 647 MW 2000) for the fluorescent labeling and tracking of liposomes. This powerful tool enables researchers to monitor the fate of liposomal drug delivery systems in vitro and in vivo, providing critical data on biodistribution, cellular uptake, and intracellular trafficking.

Introduction to DOPE-PEG-Fluor 647 MW 2000

DOPE-PEG-Fluor 647 MW 2000 is a lipid-polymer-dye conjugate specifically designed for the fluorescent labeling of liposomal formulations.[1][2] It consists of three key components:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid that readily incorporates into the lipid bilayer of liposomes.[2]

-

Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer that forms a protective layer on the liposome (B1194612) surface. This "stealth" coating reduces opsonization and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.[3][4]

-

Fluor 647: A bright and photostable cyanine (B1664457) dye that emits fluorescence in the far-red region of the spectrum, making it suitable for in vivo imaging due to reduced tissue autofluorescence.[1][2]

The covalent linkage of these components ensures that the fluorescent signal remains associated with the liposome, providing a reliable method for tracking its journey through complex biological systems.

Properties and Specifications

Quantitative data regarding the physicochemical properties of DOPE-PEG-Fluor 647 MW 2000 is crucial for its effective application.

| Property | Value | Source |

| Molecular Weight (Average) | ~2800 g/mol (DOPE: ~744, PEG: ~2000, Fluor 647: ~56) | [5] |

| Excitation Maximum (λex) | ~650 nm | [1][2] |

| Emission Maximum (λem) | ~670 nm | [1][2] |

| Purity | Typically >95% | [2] |

| Storage Conditions | -20°C in the dark | [2] |

Experimental Protocols

Liposome Formulation with DOPE-PEG-Fluor 647

The thin-film hydration method followed by extrusion is a common and effective technique for preparing fluorescently labeled liposomes.

Materials:

-

Primary Lipids (e.g., DSPC, DPPC, Cholesterol)

-

DOPE-PEG-Fluor 647 MW 2000

-

Chloroform (B151607) or a suitable organic solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform in a round-bottom flask. A typical molar ratio is 5-10 mol% for the PEGylated lipid, with the fluorescently labeled portion being a fraction of that (e.g., 0.1-1 mol%). For a starting formulation, a molar ratio of DSPC:Cholesterol:DOPE-PEG-Fluor 647 of 55:40:5 can be adapted, where a portion of the PEGylated lipid is the fluorescent conjugate.[1]

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

-

-

Purification:

-

Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.

-

Logical Workflow for Liposome Preparation

Caption: Workflow for preparing fluorescently labeled liposomes.

In Vitro Cellular Uptake Studies

Flow cytometry and confocal microscopy are powerful techniques to quantify and visualize the cellular uptake of fluorescently labeled liposomes.

Protocol:

-

Cell Culture: Plate cells of interest in appropriate culture vessels and allow them to adhere overnight.

-

Incubation: Treat the cells with the DOPE-PEG-Fluor 647 labeled liposomes at a desired concentration for various time points (e.g., 1, 4, 24 hours).

-

Washing: After incubation, wash the cells thoroughly with PBS to remove any non-internalized liposomes.

-

Analysis:

-

Flow Cytometry: Detach the cells and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of liposome uptake.[6]

-

Confocal Microscopy: Fix and stain the cells with nuclear and/or membrane dyes. Image the cells using a confocal microscope to visualize the subcellular localization of the liposomes.[7]

-

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for analyzing liposome cellular uptake.

Data Presentation

Liposome Characterization

| Parameter | Typical Value | Method of Analysis |

| Mean Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -5 to -20 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency of Fluorophore | > 90% | Fluorescence Spectroscopy |

In Vivo Biodistribution (Illustrative Data)

The following table illustrates the type of data that can be obtained from in vivo imaging studies using fluorescently labeled liposomes. The values are representative and will vary based on the liposome formulation and animal model.

| Organ | Fluorescence Intensity (% Injected Dose/gram) at 24h |

| Liver | 15 - 25 |

| Spleen | 10 - 20 |

| Tumor | 5 - 10 |

| Blood | 1 - 5 |

| Kidneys | < 2 |

| Lungs | < 2 |

| Heart | < 1 |

Visualization of Cellular Uptake Mechanisms

Liposomes can be internalized by cells through various endocytic pathways. The specific pathway can be investigated using pharmacological inhibitors.

Signaling and Uptake Pathway

Caption: Major endocytic pathways for liposome internalization.[8]

Conclusion

DOPE-PEG-Fluor 647 MW 2000 is an invaluable tool for researchers in the field of drug delivery. Its robust design allows for reliable and quantitative tracking of liposomes, providing critical insights into their biological fate. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively utilize this fluorescent probe to accelerate the development of novel and effective liposomal therapeutics.

References

- 1. Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]

- 3. nva.sikt.no [nva.sikt.no]

- 4. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

DOPE-PEG-Fluor 647 MW 2000 excitation and emission spectra

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] conjugated to Fluor 647 (DOPE-PEG-Fluor 647 MW 2000). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent lipid in their experimental workflows. This document details the spectral properties of the fluorophore, outlines a general experimental protocol for its use in liposome (B1194612) preparation and cellular imaging, and presents a logical workflow in a diagrammatic format.

Core Properties and Spectral Data

DOPE-PEG-Fluor 647 MW 2000 is a versatile tool in lipid nanoparticle research and drug delivery applications. It incorporates the unsaturated phospholipid DOPE, a 2000 molecular weight polyethylene (B3416737) glycol (PEG) spacer, and the fluorescent dye Fluor 647. The PEG linker provides a hydrophilic shield, which can reduce non-specific binding and prolong circulation times in vivo. The Fluor 647 moiety, spectrally similar to Alexa Fluor 647 and Cy5, allows for visualization and tracking in various fluorescence-based assays.

Spectral Characteristics

The fluorescent component, Fluor 647, is a far-red dye, which is beneficial for biological imaging as it minimizes autofluorescence from cellular components.

| Property | Value |

| Excitation Maximum | ~650 nm[1][2] |

| Emission Maximum | ~665-668 nm[1][2] |

Note: The exact spectral characteristics can be influenced by the local chemical environment.

Experimental Protocols

The following sections provide a generalized methodology for the preparation of fluorescently labeled liposomes using DOPE-PEG-Fluor 647 and their subsequent use in cell imaging.

Preparation of Fluorescently Labeled Liposomes

This protocol outlines the thin-film hydration method for creating liposomes incorporating DOPE-PEG-Fluor 647.

Materials:

-

Primary lipids (e.g., DSPC, Cholesterol)

-

DOPE-PEG-Fluor 647 MW 2000

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., PBS)

-

Extruder and polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Rotary evaporator

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform. The molar percentage of the fluorescent lipid is typically in the range of 0.1-1 mol%.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process should be performed above the phase transition temperature of the primary lipids.

-

-

Purification (Optional):

-

To remove unincorporated dye or other components, the liposome suspension can be purified using size exclusion chromatography or dialysis.

-

Cellular Imaging of Labeled Liposomes

This protocol describes the application of the prepared fluorescent liposomes for imaging their interaction with cultured cells.

Materials:

-

Cultured cells on a suitable imaging substrate (e.g., glass-bottom dishes)

-

Fluorescently labeled liposomes

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., Cy5 filter set)

Procedure:

-

Cell Seeding:

-

Seed cells on the imaging substrate and allow them to adhere and grow to the desired confluency.

-

-

Liposome Incubation:

-

Aspirate the cell culture medium and replace it with fresh medium containing the fluorescently labeled liposomes at the desired concentration.

-

Incubate the cells with the liposomes for a predetermined period to allow for interaction (e.g., binding, internalization).

-

-

Washing:

-

After incubation, gently wash the cells with PBS three times to remove any unbound liposomes.

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Visualize the cells using a fluorescence microscope equipped with a light source and filters appropriate for Fluor 647 (Excitation: ~620-650 nm; Emission: ~660-700 nm).

-

Acquire images to observe the localization of the fluorescently labeled liposomes in relation to the cells.

-

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the preparation of fluorescently labeled liposomes.

Caption: Experimental workflow for cellular imaging with fluorescent liposomes.

References

Understanding PEGylated Lipids for In Vivo Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylated lipids and their application in in vivo imaging. Polyethylene (B3416737) glycol (PEG), a hydrophilic and biocompatible polymer, is widely used to modify the surface of lipid-based nanoparticles, such as liposomes, to enhance their systemic circulation time and improve their performance as imaging agent carriers. This process, known as PEGylation, creates a "stealth" effect, shielding the nanoparticles from the host's immune system and reducing their uptake by the reticuloendothelial system (RES).[1][2] This guide delves into the synthesis of PEGylated lipids, the formulation of PEGylated nanoparticles, detailed experimental protocols for their characterization, and their application in preclinical in vivo imaging studies.

Core Concepts of PEGylated Lipids

PEGylated lipids are amphiphilic molecules consisting of a hydrophilic PEG chain covalently attached to a lipid anchor.[3] The lipid anchor, typically a phospholipid or a sterol, facilitates the incorporation of the PEGylated lipid into the lipid bilayer of nanoparticles.[4] The PEG chain extends into the aqueous environment, forming a hydrated layer on the nanoparticle surface.[1]

The "stealth" properties conferred by PEGylation are crucial for in vivo applications.[1] This hydrophilic shield prevents the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for clearance by phagocytic cells of the RES, primarily in the liver and spleen.[1][2] By evading the immune system, PEGylated nanoparticles can circulate in the bloodstream for extended periods, increasing the probability of reaching their target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1][5]

The physicochemical properties of PEGylated lipids, including the length of the PEG chain and the nature of the lipid anchor, significantly influence the in vivo behavior of the nanoparticles.[6] Longer PEG chains generally lead to a thicker protective layer and longer circulation times.[7] However, an excessively dense or long PEG layer can also hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma".[2]

Synthesis of PEGylated Lipids

The synthesis of PEGylated lipids typically involves the covalent conjugation of a functionalized PEG polymer to a lipid molecule. Common methods include:

-

Carbodiimide-mediated coupling: This method is used to form an amide bond between a carboxylated PEG and an amino-functionalized lipid.[3]

-

Click chemistry: This highly efficient and specific reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link azide-functionalized PEG to alkyne-modified lipids.[3][8]

-

Maleimide-thiol chemistry: A maleimide-functionalized PEG can react with a thiol-containing lipid to form a stable thioether bond.[3][8]

The choice of synthesis method depends on the specific functional groups present on the PEG and lipid molecules. The resulting PEGylated lipid must be purified to remove unreacted starting materials and byproducts.[3]

Formulation of PEGylated Lipid Nanoparticles for In Vivo Imaging

PEGylated lipid nanoparticles, particularly liposomes, are commonly used as carriers for imaging agents. These nanoparticles can encapsulate or embed a variety of imaging probes, including fluorescent dyes, quantum dots, and radioactive isotopes.[3]

Experimental Protocol: Preparation of PEGylated Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[1][9][10][11][12]

Materials:

-

Lipids (e.g., DSPC, cholesterol)

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Imaging probe (e.g., a lipophilic fluorescent dye like DiD)[13]

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[9]

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Lipid Dissolution: Dissolve the lipids, PEGylated lipid, and the lipophilic imaging probe in the organic solvent in a round-bottom flask. The molar ratio of the components should be carefully chosen to achieve the desired formulation.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[9][11]

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[9]

-

Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.[10] Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1][12] This is typically performed using a mini-extruder device. Repeat the extrusion process 10-20 times.

Experimental Protocol: Preparation of PEGylated Lipid Nanoparticles by Nanoprecipitation

Nanoprecipitation is another common method for preparing lipid nanoparticles.[14][15][16]

Materials:

-

Lipids and PEGylated lipid

-

Water-miscible organic solvent (e.g., ethanol (B145695) or acetone)[14][15]

-

Aqueous phase (e.g., water or buffer)

Procedure:

-

Organic Phase Preparation: Dissolve the lipids and PEGylated lipid in the organic solvent.

-

Aqueous Phase Preparation: The aqueous phase is prepared separately.

-

Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent displacement causes the lipids to precipitate and self-assemble into nanoparticles.[15]

-

Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or dialysis.

Characterization of PEGylated Lipid Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and predict their in vivo performance.

Table 1: Physicochemical Characterization of PEGylated Liposomes

| Parameter | Method | Typical Values for In Vivo Imaging | Reference(s) |

| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 200 nm | [17][18] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [17][18] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV (for anionic formulations) | [17] |

| Encapsulation Efficiency (EE%) | Spectrophotometry or Chromatography | > 80% | [7][17] |

Experimental Protocol: Particle Size and Zeta Potential Measurement by DLS

Procedure:

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Perform the measurement to obtain the hydrodynamic diameter and PDI.

-

For zeta potential, use a specific electrode-containing cuvette and apply an electric field.

Experimental Protocol: Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is the percentage of the initial imaging probe that is successfully encapsulated within the nanoparticles.[3][19][20][21][22]

Procedure:

-

Separation of Free Probe: Separate the unencapsulated (free) imaging probe from the nanoparticle suspension. Common methods include:

-

Ultracentrifugation: Pellet the nanoparticles, leaving the free probe in the supernatant.[21]

-

Size Exclusion Chromatography (SEC): Pass the suspension through a column (e.g., Sephadex G-50) to separate the larger nanoparticles from the smaller free probe molecules.[21]

-

Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free probe.[21]

-

-

Quantification of Encapsulated Probe: Disrupt the nanoparticles (e.g., using a detergent like Triton X-100 or an organic solvent) to release the encapsulated probe.[21]

-

Quantification: Measure the concentration of the released probe using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

-

Calculation: EE% = (Amount of encapsulated probe / Total initial amount of probe) x 100

In Vivo Imaging and Biodistribution Studies

In vivo imaging allows for the non-invasive visualization of the biodistribution and tumor-targeting efficacy of the PEGylated nanoparticles.

Experimental Protocol: In Vivo Fluorescence Imaging of Labeled Liposomes in Mice

This protocol describes the imaging of fluorescently labeled liposomes in a tumor-bearing mouse model.[4][13][23][24][25]

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Fluorescently labeled PEGylated liposomes

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane.

-

Administration: Inject the fluorescently labeled liposome (B1194612) suspension intravenously (i.v.) via the tail vein.

-

Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection to monitor the biodistribution and tumor accumulation of the liposomes.[23]

-

Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Image the dissected organs to quantify the fluorescence signal in each tissue.

Experimental Protocol: Biodistribution Study of Radiolabeled Nanoparticles

Radiolabeling provides a highly sensitive and quantitative method for determining the biodistribution of nanoparticles.[26][27][28][29][30]

Materials:

-

Tumor-bearing mice

-

Radiolabeled PEGylated nanoparticles (e.g., with 124I or 99mTc)[26][29]

-

Gamma counter or liquid scintillation counter

Procedure:

-

Administration: Inject a known activity of the radiolabeled nanoparticle suspension intravenously into the mice.

-

Tissue Harvesting: At predetermined time points, euthanize the mice and dissect the major organs and the tumor.

-

Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter or liquid scintillation counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Table 2: Representative Pharmacokinetic Parameters of PEGylated Liposomes

| Formulation | Circulation Half-life (t1/2) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Reference(s) |

| Conventional Liposomes | ~1-2 | Low | [7] |

| PEG2000-Liposomes | ~18-24 | High | [7] |

| PEG5000-Liposomes | > 24 | Very High | [7] |

Table 3: Representative Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (%ID/g) at 24h Post-Injection

| Organ | Conventional Nanoparticles | PEGylated Nanoparticles | Ligand-Targeted PEGylated Nanoparticles | Reference(s) |

| Tumor | 1-2 | 5-10 | 10-15 | [5][8][31][32] |

| Liver | 40-60 | 10-20 | 8-15 | [5][8][31][32] |

| Spleen | 10-20 | 5-10 | 3-8 | [5][8][31][32] |

| Kidneys | 1-3 | 1-3 | 1-3 | [5][8][31][32] |

| Lungs | 1-2 | 1-2 | 1-2 | [5][8][31][32] |

Biological Interactions and Signaling Pathways

Cellular Uptake Mechanisms

PEGylated nanoparticles are primarily internalized by cells through endocytosis.[33][34][35][36][37] The specific pathway can be influenced by the nanoparticle's physicochemical properties and the cell type.

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Complement System Activation

While PEGylation generally reduces immune recognition, PEG can, under certain conditions, activate the complement system, a part of the innate immune system.[38][39][40][41][42] This can lead to accelerated blood clearance of the nanoparticles and, in some cases, hypersensitivity reactions.

Caption: Simplified alternative pathway of complement activation by PEGylated surfaces.

Advanced Strategies: Ligand-Targeted PEGylated Nanoparticles

To further enhance the targeting efficiency of PEGylated nanoparticles, their surface can be functionalized with targeting ligands such as antibodies, peptides, or small molecules.[2][43][44][45][46] These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to receptor-mediated endocytosis and increased intracellular delivery of the imaging agent.

Caption: Experimental workflow for evaluating ligand-targeted PEGylated nanoparticles.

Conclusion

PEGylated lipids are indispensable components in the design of long-circulating nanoparticles for in vivo imaging. A thorough understanding of their synthesis, formulation into nanoparticles, and their interactions with biological systems is critical for the development of effective and safe imaging probes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Future advancements in PEGylation strategies, including the development of cleavable PEG coatings and alternative "stealth" polymers, will continue to improve the performance of nanoparticles for in vivo imaging and therapy.

References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for determining drug encapsulation efficiency in liposomes (2011) | 刘红星 [scispace.com]

- 4. Post-formation fluorescent labelling of liposomal membranes. In vivo detection, localisation and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of polyethylene glycol coating of different molecular weights and densities on liposome properties [ouci.dntb.gov.ua]

- 7. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Collection - Radiolabeled Biodistribution of Expansile Nanoparticles: Intraperitoneal Administration Results in Tumor Specific Accumulation - ACS Nano - Figshare [acs.figshare.com]

- 31. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 40. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 42. researchgate.net [researchgate.net]

- 43. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]

- 44. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 46. researchgate.net [researchgate.net]

role of DOPE in lipid nanoparticle formulation

An In-depth Technical Guide on the Core Role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in Lipid Nanoparticle Formulation

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform for nucleic acid therapeutics, most notably demonstrated by their critical role in the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[1] A typical LNP formulation is a multicomponent system, generally comprising four key lipid excipients: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid.[1][2] While the ionizable lipid is essential for encapsulating the negatively charged nucleic acid cargo and facilitating its release, the helper lipids are crucial for ensuring nanoparticle stability and promoting efficient intracellular delivery.[3][4]

Among the various helper lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid extensively used in preclinical and clinical research for its unique ability to facilitate the escape of the LNP's cargo from the endosome into the cytoplasm—a critical bottleneck in drug delivery.[5][6][7] This guide provides a comprehensive technical overview of the multifaceted role of DOPE in LNP formulations, detailing its structural properties, mechanism of action, impact on LNP characteristics, and standard experimental protocols for formulation and analysis.

The Structural and Biophysical Properties of DOPE

The efficacy of DOPE as a fusogenic lipid is rooted in its distinct molecular geometry. DOPE consists of a small phosphatidylethanolamine (B1630911) headgroup and two long, unsaturated oleoyl (B10858665) acyl chains.[8][9] The double bond in each 18-carbon tail introduces a "kink," resulting in a conical or inverted cone molecular shape.[1] This is in contrast to phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which have saturated tails and a larger headgroup, giving them a more cylindrical shape.[2][4]

This conical geometry prevents DOPE from packing tightly into the stable, flat lamellar bilayers (Lα phase) that are characteristic of cell membranes and more structurally rigid LNPs.[1][10] Instead, under specific conditions such as low pH, DOPE preferentially adopts non-bilayer, inverted hexagonal (HII) phases.[2][4][11] This intrinsic ability to induce negative membrane curvature and transition to a non-lamellar phase is the cornerstone of its function in promoting endosomal escape.[12]

The Core Mechanism: Facilitating Endosomal Escape

The primary and most critical role of DOPE in LNP formulations is to promote the release of the nucleic acid payload from the endosome into the cytoplasm. After cellular uptake via endocytosis, LNPs are sequestered within endosomes, which mature into late endosomes and lysosomes with progressively acidic internal environments (pH dropping from ~6.5 to ~5.0).[6][13] Without an effective escape mechanism, the LNP and its cargo would be degraded by lysosomal enzymes.

The endosomal escape process is a multi-step event triggered by the acidic environment:

-

Protonation of the Ionizable Lipid: The low pH within the late endosome protonates the tertiary amine headgroup of the LNP's ionizable lipid, causing it to become positively charged.[2][14]

-

Electrostatic Interactions: These newly cationic lipids on the LNP surface interact with negatively charged (anionic) lipids present in the endosomal membrane.

-

DOPE-Mediated Phase Transition: This interaction disrupts the LNP's structure and, crucially, triggers the cone-shaped DOPE molecules to transition from a lamellar arrangement to the fusogenic inverted hexagonal (HII) phase.[1][4]

-

Membrane Fusion and Destabilization: The formation of this non-bilayer HII phase destabilizes the endosomal membrane, leading to fusion between the LNP and the endosomal membrane or the formation of pores.[4][6][15] This disruption allows the encapsulated mRNA or siRNA to be released into the cell's cytoplasm, where it can be translated or engage with the RNA-induced silencing complex (RISC), respectively.

This pH-sensitive fusogenic property makes DOPE an indispensable component for achieving high transfection efficiency in LNP systems.[7]

Impact on LNP Physicochemical Properties and Delivery Efficacy

The inclusion of DOPE in an LNP formulation significantly influences its key physicochemical characteristics, which in turn affect its stability and biological performance. The choice and ratio of helper lipids are critical optimization parameters.

Physicochemical Characteristics

Compared to LNPs formulated with the saturated phospholipid DSPC, DOPE-containing LNPs can exhibit differences in size, surface charge, and encapsulation efficiency. The fluid nature of DOPE's unsaturated tails can lead to more dynamic and sometimes smaller particles.[2][16]

| LNP Parameter | DOPE-based LNP | DSPC-based LNP | Reference |

| Avg. Size (nm) | ~70 nm | ~68 nm | [16] |

| Zeta Potential (mV) | Near-neutral (+0.33 mV) | Positive | [16] |

| Encapsulation Efficiency | ~89% | >80% | [16] |

| Formulation Example | DOPE/DC-Chol (~129 nm) | N/A | [17] |

Note: Values are highly dependent on the complete formulation, including the ionizable lipid, lipid ratios, and manufacturing process.

Functional Delivery and Efficacy

The ultimate measure of an LNP's success is its ability to deliver its cargo effectively. DOPE's fusogenicity directly correlates with enhanced transfection efficiency.[4][17] However, there is a trade-off; the high fluidity that promotes endosomal escape can sometimes compromise the structural stability required for a long circulation half-life in vivo.[3][5] Therefore, formulations often balance fusogenic lipids like DOPE with stabilizing lipids like DSPC and cholesterol.[18]

| Application / Metric | Effect of DOPE Inclusion | Quantitative Result | Reference |

| siRNA Gene Silencing | Enhanced Factor VII silencing in mice | Silencing improved from 44% to 87% | [18] |

| mRNA Protein Expression | Increased luciferase expression in mice | 3-fold increase in protein expression | [18] |

| mRNA Transfection | High transfection efficiency in vitro | 9.4-fold increase in luminescence vs. baseline | [17] |

| CRISPR Gene Editing | High gene editing efficacy in vitro | ~15% GFP knockout (similar to DSPC) | [16] |

Experimental Protocols

Reproducible formulation and characterization are paramount in LNP development. Below are standardized methodologies for creating and evaluating DOPE-containing LNPs.

LNP Formulation via Microfluidic Mixing

This method allows for rapid, controlled, and scalable production of LNPs with uniform size distribution.

Methodology:

-

Aqueous Phase Preparation: Dissolve the nucleic acid cargo (mRNA or siRNA) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

-

Organic Phase Preparation: Dissolve the lipids (ionizable lipid, DOPE, cholesterol, and PEG-lipid) in absolute ethanol (B145695). A common molar ratio is 50:10:38.5:1.5, respectively.[19]

-

Microfluidic Mixing: Load the aqueous and organic phases into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems or Dolomite Microfluidics).

-

Mixing and Self-Assembly: Pump the two phases through the chip at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (aqueous:organic). The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the lipids around the nucleic acid core, forming the LNP.[20]

-

Downstream Processing: The resulting LNP solution is immediately diluted and dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge nanoparticle suspension.

-

Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

LNP Characterization Protocols

a) Particle Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS).

-

Method: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average size) and the PDI, which indicates the breadth of the size distribution.[17]

b) Zeta Potential:

-

Technique: Laser Doppler Electrophoresis/Velocimetry.

-

Method: Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES). The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (an indicator of surface charge) is calculated.[21]

c) Nucleic Acid Encapsulation Efficiency (EE):

-

Technique: RiboGreen Assay (or similar fluorescent dye-based assay).

-

Method:

-

Measure the total amount of nucleic acid by disrupting a sample of LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen dye, which fluoresces upon binding to nucleic acids.

-

Measure the amount of unencapsulated (surface-accessible) nucleic acid by adding RiboGreen dye to an intact LNP sample without detergent.

-

Calculate the EE using the formula: EE (%) = [(Total RNA) – (Free RNA)] / (Total RNA) × 100.[22]

-

Conclusion

DOPE is a cornerstone helper lipid in the formulation of high-efficacy lipid nanoparticles for nucleic acid delivery. Its unique conical molecular shape and propensity to form non-lamellar hexagonal phases under the acidic conditions of the endosome are central to its function. By engineering LNPs with DOPE, researchers can overcome the critical endosomal escape barrier, ensuring the efficient release of therapeutic cargo into the cytoplasm. While a balance must be struck between fusogenicity and stability, the rational inclusion of DOPE, guided by rigorous formulation and characterization, is a key strategy in the development of the next generation of advanced LNP-based medicines.

References

- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochempeg.com [biochempeg.com]

- 3. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is a Helper Lipid? | BroadPharm [broadpharm.com]

- 11. 1,2-Dioleoyl-sn-glycerophosphoethanolamine - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. books.rsc.org [books.rsc.org]

- 14. news-medical.net [news-medical.net]

- 15. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 17. biorxiv.org [biorxiv.org]

- 18. Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biomol.com [biomol.com]

- 21. mdpi.com [mdpi.com]

- 22. Enhancing stability and fusogenicity of lipid nanoparticles for mRNA delivery | Poster Board #488 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to DOPE-PEG 2000 Bioconjugation Chemistry

This guide provides a comprehensive overview of the bioconjugation chemistry of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DOPE-PEG 2000), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and characterization techniques for creating targeted nanoparticles and liposomes.

Core Principles of DOPE-PEG 2000

DOPE-PEG 2000 is a synthetic phospholipid-polymer conjugate that combines the fusogenic lipid DOPE with a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain.[1] The DOPE component provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG chain offers "stealth" properties, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[2][3] The terminal end of the PEG chain can be functionalized with various reactive groups, enabling the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers.[4][5]

The choice of functional group dictates the bioconjugation strategy. The most common derivatives include:

-

DOPE-PEG 2000-Amine (-NH2): The terminal primary amine allows for conjugation to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.[1][]

-

DOPE-PEG 2000-Maleimide: This derivative is highly specific for molecules containing free sulfhydryl (thiol) groups, typically found in cysteine residues of peptides and proteins.[7]

-

DOPE-PEG 2000-NHS ester: This activated ester reacts efficiently with primary amines on targeting ligands to form stable amide bonds.[8]

Quantitative Data on DOPE-PEG 2000 Formulations

The physicochemical properties of liposomes and nanoparticles are significantly influenced by the incorporation of DOPE-PEG 2000 and its conjugates. The following tables summarize key quantitative data from various studies.

| Formulation Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Oleic Acid-Soy Lecithin Liposomes with DOPE-PEG 2000 | 1102.3 | Reduced by 46.2% | -18 | >75 (for various drugs) | [1] |

| PEGylated β-elemene liposomes (with DSPE-PEG 2000) | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.06 | 95.53 ± 1.712 | [9] |

| DSPE-PEG 2000 / Soluplus (1/1 ratio) | 116.6 | 0.112 | -13.7 | Not Applicable | [10] |

| DSPE-PEG 2000 / Soluplus (1/4 ratio) | 72.0 | 0.103 | -11.3 | Not Applicable | [10] |

| DSPE-PEG 2000 / Soluplus (1/5 ratio) | 54.5 | 0.057 | -6.0 | Not Applicable | [10] |

| Ligand | Functionalized PEG-Lipid | Molar Ratio (Ligand:Lipid) | Conjugation Conditions | Reference |

| Thiol-p53(14-29) peptide | DSPE-PEG-Maleimide | 1:3 | 1:1 DMF/0.1 M sodium phosphate (B84403) buffer (pH 7.4), 1 hour | [4] |

| Anti-CD133 Monoclonal Antibody | DSPE-PEG(3400)-NHS | 1:6 | 0.1 M Phosphate-buffered saline (pH 7.4), 4 hours at room temperature | [11] |

| c-RGD peptide | DSPE-PEG 2000-maleimide | 1:1 | Phosphate-buffered saline (pH 7.4), overnight at 4°C | [12] |

| Thiolated OX26 Monoclonal Antibody | DSPE-PEG(2000)-maleimide | Variable | Not specified | [13] |

Experimental Protocols